CID 101802477

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CID 101802477, also known as SKP2, is a protein that plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, which is essential for maintaining cellular homeostasis. SKP2 is a part of the SCF (SKP1-CUL1-F-box protein) complex, which functions as an E3 ubiquitin ligase. This complex is involved in targeting specific proteins for ubiquitination and subsequent degradation by the proteasome .

Vorbereitungsmethoden

The preparation of SKP2 involves recombinant DNA technology. The gene encoding SKP2 is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the SKP2 protein. The protein is then purified using techniques such as affinity chromatography, ion exchange chromatography, and gel filtration chromatography .

Analyse Chemischer Reaktionen

SKP2, being a protein, does not undergo traditional chemical reactions like small organic molecules. it participates in biochemical reactions within the cell. One of the primary reactions involving SKP2 is the ubiquitination of target proteins. This process involves the transfer of ubiquitin molecules to the lysine residues of the target protein, marking it for degradation by the proteasome. The SCF complex, which includes SKP2, facilitates this reaction by recognizing and binding to specific substrates .

Wissenschaftliche Forschungsanwendungen

SKP2 has significant scientific research applications, particularly in the fields of cancer biology and cell cycle regulation. Overexpression of SKP2 has been linked to the progression of various cancers, including breast, lung, and prostate cancers. Researchers are investigating SKP2 as a potential therapeutic target for cancer treatment. Inhibitors of SKP2 are being developed to block its activity and prevent the degradation of tumor suppressor proteins, thereby inhibiting cancer cell proliferation .

In addition to cancer research, SKP2 is also studied in the context of cell cycle regulation. It is known to regulate the transition from the G1 phase to the S phase of the cell cycle by targeting the cyclin-dependent kinase inhibitor p27 for degradation. This regulation is crucial for proper cell cycle progression and cellular proliferation .

Wirkmechanismus

SKP2 exerts its effects through its role as a component of the SCF complex. The SCF complex functions as an E3 ubiquitin ligase, which catalyzes the transfer of ubiquitin molecules to specific substrate proteins. SKP2 serves as the substrate recognition subunit of the SCF complex, binding to target proteins and facilitating their ubiquitination. The ubiquitinated proteins are then recognized and degraded by the proteasome, leading to the regulation of various cellular processes, including cell cycle progression and apoptosis .

Vergleich Mit ähnlichen Verbindungen

SKP2 is part of a family of F-box proteins, which are characterized by the presence of an F-box motif. Other members of this family include FBXW7, FBXL2, and FBXO1. While all F-box proteins function as substrate recognition subunits of SCF complexes, they differ in their substrate specificity and biological functions. For example, FBXW7 targets different substrates for degradation compared to SKP2, and its dysregulation is associated with different types of cancers .

Eigenschaften

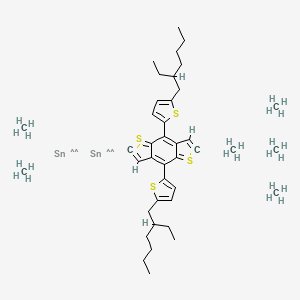

Molekularformel |

C40H64S4Sn2 |

|---|---|

Molekulargewicht |

910.6 g/mol |

InChI |

InChI=1S/C34H40S4.6CH4.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H4;; |

InChI-Schlüssel |

PGWHDDLDBGGXOO-UHFFFAOYSA-N |

Kanonische SMILES |

C.C.C.C.C.C.CCCCC(CC)CC1=CC=C(S1)C2=C3C=C=S=C3C(=C4C2=S=C=C4)C5=CC=C(S5)CC(CC)CCCC.[Sn].[Sn] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)

![2-[(Phenylcarbamothioyl)amino]benzamide](/img/structure/B12446207.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12446214.png)

![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)

![4-chloro-2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12446254.png)